Synthesis Yield: Diethyl 2-oxoheptylphosphonate via Arbuzov Reaction
In the total synthesis of prostaglandins, the Arbuzov reaction was employed to prepare the key intermediate diethyl 2-oxoheptylphosphonate (7A). The reaction between 1-bromoheptan-2-one and triethylphosphite at 170-180°C for 1 hour provided the target compound in a reproducible yield of 70–80%. This is directly comparable to the synthesis of its longer-chain analog, 2-oxononanylphosphonate (7B), which was prepared under identical conditions and also achieved a 70–80% yield [1]. This establishes a benchmark for synthesizing this class of intermediate.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 70–80% |
| Comparator Or Baseline | Diethyl 2-oxononanylphosphonate (7B): 70–80% |
| Quantified Difference | 0% |
| Conditions | Arbuzov reaction: 1-bromoheptan-2-one with triethylphosphite at 170-180°C for 1 hr |
Why This Matters
This data confirms the target compound can be reliably synthesized with a yield comparable to a closely related, well-established reagent, ensuring predictable and cost-effective procurement for multi-step syntheses.
- [1] Liu, X., et al. (n.d.). RESEARCHES ON PROSTANOIDS. Ⅰ. TOTAL SYNTHESIS OF DL-PROSTAGLANDIN F2α AND ITS ω-ETHYL ANALOG. Acta Pharmaceutica Sinica. View Source
